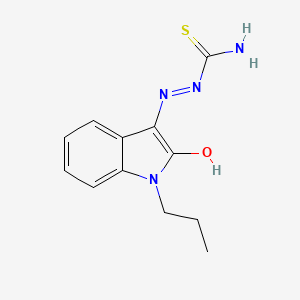

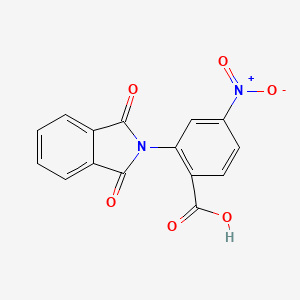

![molecular formula C19H16FN3O2 B5803923 N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various chemical reactions. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions during their synthesis. For example, phenyltriazole and 2-amioquinazoline hybrids were found to be active against certain human cancer cell lines .Applications De Recherche Scientifique

Cancer Treatment

This compound is a derivative of quinazolinone , which has been synthesized and evaluated for its cytotoxic effects against cancer cells . In particular, quinazolinone derivatives have shown potential activity against cancer cell lines, which can lead to rational drug designing of cytotoxic agents . This suggests that “N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” could potentially be used in cancer treatment.

Inhibition of Cell Proliferation

The compound’s cytotoxic effects are not limited to killing cancer cells. They also inhibit the proliferation of these cells . This means that the compound could potentially be used to control the growth of cancer cells in the body.

Drug Design and Synthesis

The compound’s structure and properties make it a good candidate for drug design and synthesis . Researchers can use it as a base to design and synthesize new drugs with similar or improved properties.

Molecular Docking

The compound can be used in molecular docking studies . These studies can help researchers understand how the compound interacts with other molecules at the atomic level, which is crucial for drug design and development.

Inhibition of TRKs

The compound is a derivative of pyrazolo[3,4-b]pyridine, which has been synthesized and evaluated for its inhibitory activities against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer . Therefore, this compound could potentially be used to inhibit TRKs and prevent cancer.

Plasma Stability and Cytochrome P450 Inhibition

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms . This suggests that the compound could potentially be used in drugs that require high plasma stability and low cytochrome P450 inhibition.

Mécanisme D'action

Target of Action

The compound N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is an analog of AKB48, a synthetic cannabinoid . Synthetic cannabinoids like AKB48 generally display high affinity for the peripheral cannabinoid (CB2) receptor but greatly reduced affinity for the central cannabinoid (CB1) receptor .

Mode of Action

Given its structural similarity to akb48, it is likely that it interacts with the cb2 receptor . The interaction of synthetic cannabinoids with CB2 receptors can lead to a variety of physiological effects, including analgesia, immune modulation, and anti-inflammatory effects .

Biochemical Pathways

The activation of cb2 receptors by synthetic cannabinoids can affect various signaling pathways, including the inhibition of adenylate cyclase and modulation of mitogen-activated protein kinase (mapk) pathways .

Pharmacokinetics

Synthetic cannabinoids typically undergo extensive metabolism in the liver, leading to the formation of multiple metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

Activation of cb2 receptors by synthetic cannabinoids can lead to various cellular responses, including decreased cyclic amp levels, modulation of ion channels, and altered gene transcription .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the individual’s metabolic rate, and the expression levels of CB2 receptors.

Orientations Futures

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” and similar compounds could have potential applications in cancer therapy.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-14-6-3-12(4-7-14)11-21-18(24)13-5-8-15-16(10-13)22-17-2-1-9-23(17)19(15)25/h3-8,10H,1-2,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTFWRLCAUKROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)